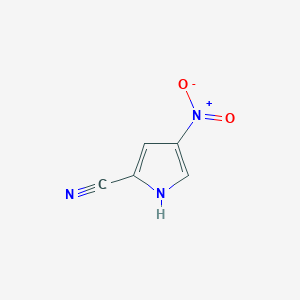
4-Nitro-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is characterized by its molecular formula C5H3N3O2 and a molecular weight of 137.1 g/mol. This compound is known for its unique structural features, which include a nitro group and a carbonitrile group attached to a pyrrole ring.
Vorbereitungsmethoden
The synthesis of 4-Nitro-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is then purified by recrystallization from ethanol. This method ensures high purity and yield of the compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
4-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors and antimicrobial agents.
Biology: The compound has shown antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Medicine: Its anticancer properties have been explored, with studies showing its effectiveness against various cancer cell lines, including lung, breast, and colon cancer.
Industry: It is used as a precursor for the synthesis of pyrrole-based materials, such as conducting polymers and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit the synthesis of essential proteins.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrole-2-carbonitrile: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
4-Nitro-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of a nitro group and a carbonitrile group, which imparts distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C5H3N3O2 |
|---|---|
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
4-nitro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O2/c6-2-4-1-5(3-7-4)8(9)10/h1,3,7H |
InChI-Schlüssel |
MREAXPUBJGTJCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
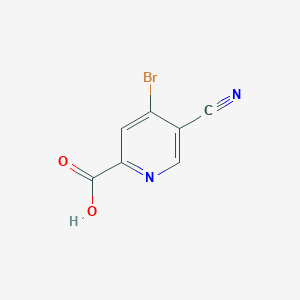
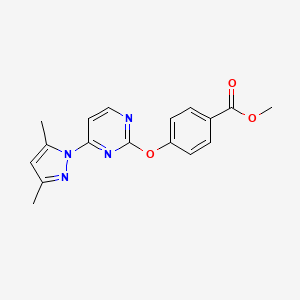
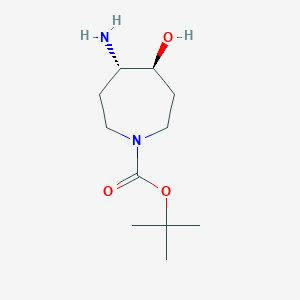

![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)



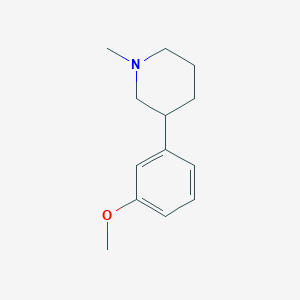
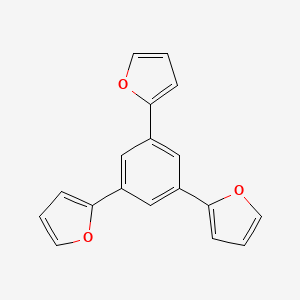
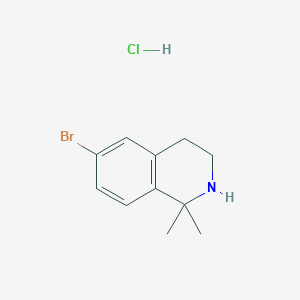
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
